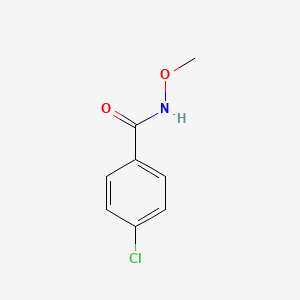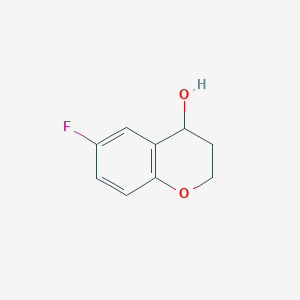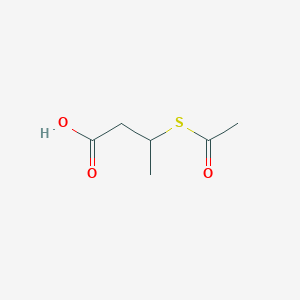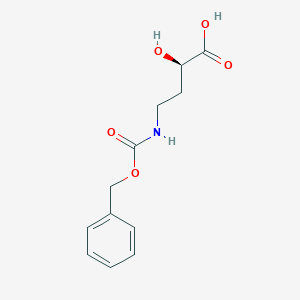
ACIDOL-4BENZYLOXYCARBONYL-AMINO-2HYDROXY BUTYRIC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a hydroxyl group on the butyric acid backbone. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid typically involves the protection of the amino group followed by the introduction of the benzyloxycarbonyl group. One common method is the use of benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent racemization of the chiral center.
Industrial Production Methods
Industrial production of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid often involves large-scale synthesis using automated reactors. The process includes the protection of the amino group, introduction of the benzyloxycarbonyl group, and purification steps to ensure high enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-4-benzyloxycarbonylamino-2-oxo-butyric acid.
Reduction: Regeneration of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid can be compared with other similar compounds such as:
(S)-4-benzyloxycarbonylamino-2-hydroxy-butyric acid: The enantiomer of the compound, which may have different reactivity and biological activity.
4-benzyloxycarbonylamino-butyric acid: Lacks the hydroxyl group, resulting in different chemical properties.
4-amino-2-hydroxy-butyric acid: Lacks the benzyloxycarbonyl group, affecting its reactivity and applications.
The uniqueness of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid lies in its chiral nature and the presence of both the benzyloxycarbonyl and hydroxyl groups, making it a versatile intermediate in various chemical and biochemical processes.
特性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
InChIキー |
ULKOBRDRCYROKY-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


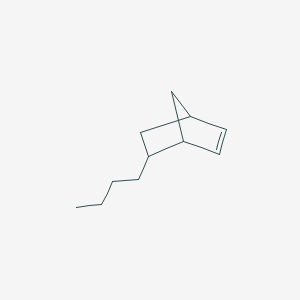
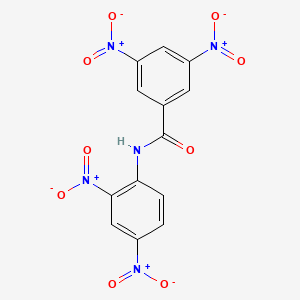
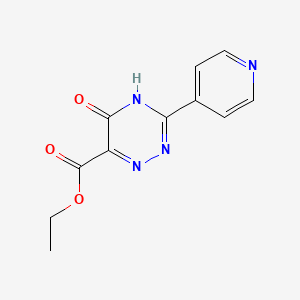
![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)
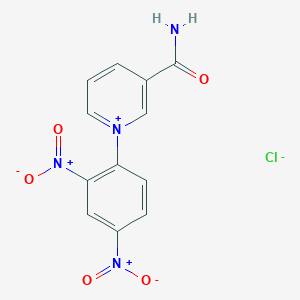

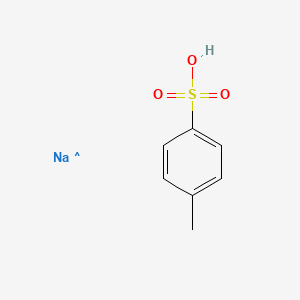
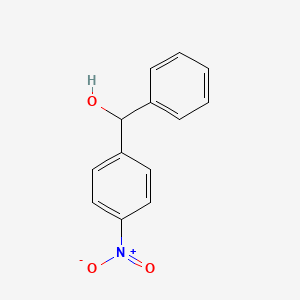
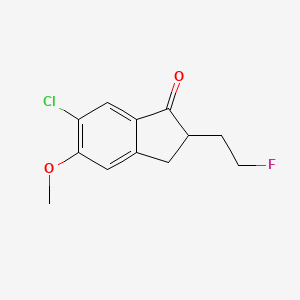
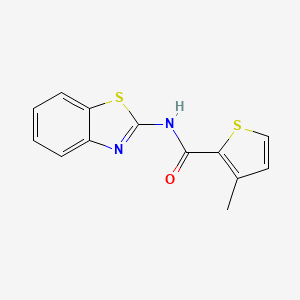
![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)
